Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
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Overview
Description
Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is a complex organic compound with a unique structure that combines a piperidine ring with a tetrahydrocycloheptaquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydro-6H-cyclohepta[d]pyrido[1,2-a]pyrimidin-11-one: Shares a similar core structure but differs in functional groups and overall properties.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: Another related compound with a different arrangement of atoms and functional groups.
Uniqueness
Piperidine, 1-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
36063-62-4 |
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Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
piperidin-1-yl(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone |
InChI |
InChI=1S/C20H24N2O/c23-20(22-13-7-2-8-14-22)19-15-9-3-1-4-11-17(15)21-18-12-6-5-10-16(18)19/h5-6,10,12H,1-4,7-9,11,13-14H2 |
InChI Key |
RKICQZIVZYDVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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